

The Fundamental Chemistry of the 3,1-Benzoxazepine Ring System: A Technical Guide

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Compound of Interest

Compound Name: 2-Phenyl-3,1-benzoxazepine

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The 3,1-benzoxazepine scaffold is a seven-membered heterocyclic ring system fused to a benzene ring, which has garnered significant interest in medicinal chemistry due to its diverse biological activities, particularly in the realm of oncology. This technical guide provides an in-depth overview of the fundamental chemistry of the 3,1-benzoxazepine ring system, including its synthesis, reactivity, and role as a promising pharmacophore in the development of novel therapeutic agents.

Synthesis of the 3,1-Benzoxazepine Core

The construction of the 3,1-benzoxazepine ring system can be primarily achieved through two principal synthetic strategies: the photochemical rearrangement of quinoline N-oxides and the cyclization of C-allylanilines with isocyanates.

Photochemical Isomerization of Quinoline N-Oxides

A well-established method for the synthesis of 3,1-benzoxazepines involves the photochemical isomerization of quinoline N-oxides.^{[1][2]} Irradiation of a quinoline N-oxide derivative in a suitable solvent, such as benzene or toluene, leads to the formation of the corresponding 3,1-benzoxazepine.^{[1][2]} This reaction is believed to proceed through a highly reactive oxaziridine intermediate. The choice of light source is critical; selective irradiation using a 390-nm LED has been shown to produce high yields of the 3,1-benzoxazepine, while broader spectrum mercury lamps can lead to photodegradation of the product.^[2]

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Caption: Photochemical synthesis of 3,1-benzoxazepine from quinoline N-oxide.

Reaction of C-allylanilines with Isocyanates

An alternative and versatile route to substituted 3,1-benzoxazepines involves the reaction of C-allylanilines with isocyanates.[3][4] This method typically proceeds via the in situ formation of an N,N'-diarylurea intermediate, which then undergoes an iodine-mediated cyclization to yield the desired 3,1-benzoxazepine derivative.[4] This approach offers the advantage of introducing a variety of substituents onto the benzoxazepine core, allowing for the exploration of structure-activity relationships.

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Caption: Synthesis of 3,1-benzoxazepine from C-allylaniline and isocyanate.

Spectroscopic Characterization

The structural elucidation of 3,1-benzoxazepine derivatives relies heavily on standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Spectroscopic Data for Representative 3,1-Benzoxazepine Derivatives

Compound	Key Spectroscopic Data
3,1-Benzoxazepine	^1H NMR (CDCl_3 , δ): 5.55 (d, 1H, $J=6$ Hz), aromatic protons. IR (KBr, cm^{-1}): Characteristic absorptions in the 1600 cm^{-1} region.[1][5]
4-iodo-1-phenyl-5-(p-tolyl)-4,5-dihydro-1H-3,1-benzoxazepine	^1H NMR (CDCl_3 , δ): 7.40-7.20 (m, 9H), 7.10 (d, $J = 8.0$ Hz, 2H), 6.95 (d, $J = 8.0$ Hz, 2H), 5.40 (d, $J = 4.0$ Hz, 1H), 4.80 (d, $J = 4.0$ Hz, 1H), 2.30 (s, 3H). ^{13}C NMR (CDCl_3 , δ): 148.0, 142.0, 138.0, 137.0, 130.0, 129.5, 129.0, 128.5, 128.0, 125.0, 124.0, 122.0, 90.0, 65.0, 30.0, 21.0.

Biological Activity and Therapeutic Potential

The 3,1-benzoxazepine scaffold has emerged as a promising framework for the design of novel anticancer agents. Several derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines.

Anticancer Activity of 3,1-Benzoxazepine Derivatives

Compound	Cancer Cell Line	IC_{50} ($\mu\text{g/mL}$)
4-iodo-1-phenyl-5-(p-tolyl)-4,5-dihydro-1H-3,1-benzoxazepine	HL-60 (Human promyelocytic leukemia)	2.1[3]
Derivative 4h (structure not specified in abstract)	HL-60 (Human promyelocytic leukemia)	Moderately active[3]
Derivative 4i (structure not specified in abstract)	HT-29 (Human colorectal adenocarcinoma)	Active[3]

The mechanism of action for the anticancer effects of certain 3,1-benzoxazepine derivatives appears to involve the induction of apoptosis.[6] Studies have shown that these compounds

can lead to the activation of caspase-3 and the upregulation of the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2.[6]

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Caption: Proposed apoptotic pathway induced by 3,1-benzoxazepine derivatives.

Experimental Protocols

General Procedure for the Photochemical Synthesis of 3,1-Benzoxazepine from Quinoline N-Oxide[1]

- A solution of quinoline N-oxide in dry benzene is placed in a Pyrex irradiation vessel equipped with a Pyrex immersion well, a nitrogen inlet, and a magnetic stirrer.
- The solution is stirred vigorously and irradiated with a suitable light source (e.g., a high-pressure mercury lamp or a 390 nm LED) under a nitrogen atmosphere at room temperature.[1][2]
- The progress of the reaction is monitored by thin-layer chromatography (TLC) or ^1H NMR spectroscopy.[1]
- Upon completion of the reaction, the solvent is removed under reduced pressure at room temperature.
- The crude product is purified by extraction with dry cyclohexane followed by evaporation of the solvent to afford 3,1-benzoxazepine.[1]

General Procedure for the Synthesis of 4-iodo-1-phenyl-5-(p-tolyl)-4,5-dihydro-1H-3,1-benzoxazepine[4]

- To a solution of C-allylaniline in tetrahydrofuran (THF), phenylisocyanate is added, and the mixture is stirred at room temperature for one hour to form the corresponding N,N'-diarylurea in situ.

- Iodine is then added to the reaction mixture, and stirring is continued until the reaction is complete (monitored by TLC).
- The reaction mixture is then quenched with a saturated aqueous solution of sodium thiosulfate.
- The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford the desired 4-iodo-1-phenyl-5-(p-tolyl)-4,5-dihydro-1H-3,1-benzoxazepine.

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Caption: Experimental workflow for the synthesis of a 3,1-benzoxazepine derivative.

Conclusion

The 3,1-benzoxazepine ring system represents a valuable scaffold in medicinal chemistry, with established synthetic routes and demonstrated potential as a source of novel anticancer agents. The photochemical and cyclization strategies provide versatile means to access a range of derivatives, allowing for the fine-tuning of their biological properties. Further investigation into the precise molecular mechanisms underlying their cytotoxic effects and the exploration of a broader chemical space around this privileged core structure are warranted to fully exploit the therapeutic potential of 3,1-benzoxazepines.

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